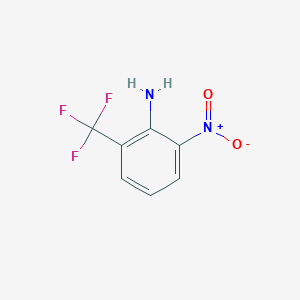

2-Nitro-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(6(4)11)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLJFFUIURSSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443726 | |

| Record name | 2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24821-17-8 | |

| Record name | 2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Nitro-6-(trifluoromethyl)aniline. It provides an in-depth analysis of its core properties, synthesis, applications, and safety protocols, grounded in established scientific literature and field-proven insights.

Introduction: Strategic Importance in Chemical Synthesis

This compound is a key organic building block, distinguished by the unique electronic and steric properties conferred by its ortho-substituted nitro and trifluoromethyl groups. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aniline ring and the amino group, making it a valuable precursor in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. Understanding its chemical behavior is paramount for its effective utilization in multi-step synthetic campaigns. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a reagent is the foundation of its successful application in research and development.

Identification

The compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source |

| CAS Number | 24821-17-8 | [][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | α,α,α-Trifluoro-6-nitro-ortho-toluidine, 2-Amino-3-nitrobenzotrifluoride | [3][5] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3][4][5] |

| Molecular Weight | 206.12 g/mol | [3][4][5] |

| InChI Key | MFLJFFUIURSSKM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | Nc1c(cccc1C(F)(F)F)--INVALID-LINK--=O | [3] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Melting Point | 48-52 °C | [3] |

| Flash Point | > 110 °C (> 230.0 °F) - closed cup | [3] |

| Purity | Typically ≥97% | [3][5] |

The solid form at room temperature simplifies handling and weighing, while the relatively low melting point allows for its use in molten state or in various organic solvents. The high flash point indicates low flammability under standard laboratory conditions.

Synthesis and Characterization

While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, its structure suggests logical synthetic pathways derived from commercially available precursors. A plausible approach involves the nitration of 2-(trifluoromethyl)aniline.

Caption: Plausible synthetic route to this compound.

This reaction's causality is based on electrophilic aromatic substitution. The amino group is a strong activating group and ortho-, para-director. However, under strong acidic conditions (necessary for nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. The trifluoromethyl group is also deactivating and meta-directing. The resulting substitution pattern can be complex, and careful control of reaction conditions is essential to achieve the desired 2,6-disubstituted product and minimize the formation of other isomers. Purification would typically be achieved via column chromatography or recrystallization.

Characterization of the final product would involve standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry: To verify the molecular weight of 206.12 g/mol .

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches for the amine and N-O stretches for the nitro group.

Key Applications in Research and Development

This compound is a valuable intermediate, primarily used in the synthesis of heterocyclic systems. Its unique substitution pattern provides a scaffold for building complex molecular architectures.

Synthesis of Benzimidazoles and Quinoxalines

A primary application is in the preparation of substituted benzimidazoles and quinoxalines.[] These heterocyclic motifs are prevalent in many pharmaceutical agents due to their ability to mimic biological structures and interact with various enzymes and receptors.

The synthesis proceeds via a reductive cyclization mechanism. The nitro group is reduced in situ to an amino group, which then undergoes condensation with a suitable carbonyl partner.

Caption: Workflow for synthesis of heterocycles from this compound.

Causality: The use of a reducing agent like indium is critical. It selectively reduces the nitro group in the presence of other functional groups, creating a diamine intermediate. This intermediate is highly reactive and immediately undergoes intramolecular cyclization with the co-reactant (e.g., an orthoester for benzimidazoles or a 1,2-diketone for quinoxalines) in a one-pot reaction, which is an efficient and atom-economical approach.[]

Building Block in Medicinal Chemistry

The trifluoromethylaniline scaffold is a privileged structure in drug design. The CF₃ group can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The aniline nitrogen provides a convenient handle for further functionalization, allowing for the construction of diverse compound libraries for screening.[1][6]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with this compound. The information presented here is a summary and should be supplemented with a thorough review of the full Safety Data Sheet (SDS).

Hazard Classification

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [5] |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

Recommended Handling Protocol (Self-Validating System)

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 respirator is recommended.[3]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling Practices: Avoid generating dust. Use spark-proof tools and avoid sources of ignition.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

This protocol constitutes a self-validating system; adherence to each step minimizes exposure and mitigates the risks identified in the hazard classification.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol is a representative example of how this compound is used in practice, based on its documented reactivity.[]

Objective: To synthesize a quinoxaline derivative via reductive coupling of this compound with benzil.

Materials:

-

This compound (1.0 mmol, 206.1 mg)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)

-

Indium powder (2.0 mmol, 229.6 mg)

-

Anhydrous ethanol (10 mL)

-

Hydrochloric acid (aqueous, 1 M)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, benzil, and anhydrous ethanol.

-

Stir the mixture to achieve a suspension.

-

Add the indium powder to the flask, followed by 1 mL of 1 M HCl. The acid serves to activate the indium.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the remaining indium and its salts. Wash the pad with a small amount of ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoxaline product.

-

Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-6-(trifluoromethyl)aniline

Introduction

2-Nitro-6-(trifluoromethyl)aniline is a key chemical intermediate whose unique structural characteristics—a trifluoromethyl group and a nitro group positioned ortho to an aniline amine—confer upon it a distinct reactivity profile. This makes it a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the nucleophilicity of the aniline amine and the electron density of the aromatic ring, thereby dictating its behavior in chemical reactions.

This guide provides a comprehensive exploration of the critical physicochemical properties of this compound, offering insights into its molecular structure, solubility, stability, and reactivity. Understanding these fundamental characteristics is paramount for researchers and drug development professionals seeking to effectively utilize this compound in synthetic strategies and molecular design.

Molecular Structure and Identification

The molecular identity of this compound is defined by its specific arrangement of atoms and functional groups. A clear understanding of its structural representation is the first step in appreciating its chemical behavior.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 24821-17-8[1]

-

Molecular Formula: C₇H₅F₃N₂O₂[1]

-

Molecular Weight: 206.12 g/mol [1]

-

Synonyms: α,α,α-Trifluoro-6-nitro-ortho-toluidine, 2-Amino-3-nitrobenzotrifluoride

Structural Representation

The arrangement of the functional groups on the aniline ring is crucial to the molecule's properties. The ortho positioning of the bulky and electron-withdrawing trifluoromethyl and nitro groups relative to the amino group creates significant steric hindrance and electronic effects.

Caption: Molecular structure of this compound.

Physicochemical Data

A quantitative understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings. These properties are summarized in the table below.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | >110 °C (closed cup) | |

| Flash Point | >110 °C (closed cup) |

Reactivity and Synthetic Applications

The chemical behavior of this compound is largely dictated by the interplay of its three functional groups. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups decrease the basicity of the aniline nitrogen and deactivate the aromatic ring towards electrophilic substitution. However, this electronic profile makes the compound a valuable precursor in several important transformations.

This compound is a versatile reactant for preparing benzimidazoles through reductive heterocyclization with orthoesters using indium.[] It is also utilized in the one-pot synthesis of quinoxalines via reductive coupling with 1,2-diketones, also employing indium.[]

Synthetic Utility Workflow

The general utility of this compound in multi-step synthesis often involves the transformation of the nitro and amino groups to introduce further complexity.

Caption: Synthetic pathways involving this compound.

Safety and Handling

Appropriate safety precautions are essential when handling this compound due to its potential hazards.

Hazard Identification

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical parameters. These should be adapted based on available instrumentation and specific experimental goals.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely powder a small sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

-

Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

Add a small, precisely weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Agitate each mixture vigorously for 1-2 minutes.

-

Observe each tube for the dissolution of the solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC would be employed after creating saturated solutions.

Conclusion

This compound is a chemical compound with a unique substitution pattern that imparts valuable reactivity for synthetic chemistry. Its physicochemical properties, characterized by a low melting point and the strong electron-withdrawing nature of its substituents, make it a versatile building block. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials.

References

A Technical Guide to the Spectroscopic Characterization of 2-Nitro-6-(trifluoromethyl)aniline

Molecular Structure and Physicochemical Properties

2-Nitro-6-(trifluoromethyl)aniline is an aromatic compound with the chemical formula C₇H₅F₃N₂O₂ and a molecular weight of 206.12 g/mol .[1][2] Its structure features a benzene ring substituted with a nitro group, an amine group, and a trifluoromethyl group, leading to a unique electronic and steric environment that influences its spectroscopic properties.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 24821-17-8 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| Synonyms | 2-Amino-3-nitrobenzotrifluoride, α,α,α-Trifluoro-6-nitro-ortho-toluidine | [2] |

digraph "2_Nitro_6_trifluoromethyl_aniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with coordinates for better layout C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2.0!"]; C4 [label="C", pos="0.75,-2.0!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes N1 [label="NH₂", pos="0,3.0!"]; N2 [label="NO₂", pos="-2.8,-1.0!"]; CF3 [label="CF₃", pos="2.8,-1.0!"];

// Edges for the benzene ring C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- N1; C2 -- N2; C5 -- CF3;

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01, style=invis]; p1 [pos="0,0!"]; p2 [pos="0.8,0.4!"]; p3 [pos="0.8,-0.4!"]; p4 [pos="0,-0.8!"]; p5 [pos="-0.8,-0.4!"]; p6 [pos="-0.8,0.4!"]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p1 [style=invis]; }

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this compound.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the amine group.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 8.5 | d, t, d | J ≈ 7-9 |

| Amine-H (NH₂) | 5.0 - 7.0 | br s | - |

d = doublet, t = triplet, br s = broad singlet

Causality Behind Expected Shifts: The aromatic region will likely display a complex splitting pattern due to the coupling between the three adjacent protons. The exact chemical shifts will depend on the specific electronic and steric interactions of the substituents. The amine protons are expected to appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic C-NH₂ | 140 - 150 | s | - |

| Aromatic C-NO₂ | 145 - 155 | s | - |

| Aromatic C-CF₃ | 120 - 130 | q | ¹JCF ≈ 270-280 |

| Aromatic C-H | 115 - 135 | d | ¹JCH ≈ 160-170 |

| CF₃ | 120 - 130 | q | ¹JCF ≈ 270-280 |

s = singlet, d = doublet, q = quartet

Causality Behind Expected Shifts: The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon directly attached to the electron-withdrawing nitro group will be deshielded and appear at a lower field. The carbon of the trifluoromethyl group will show a large one-bond coupling constant with the fluorine atoms.

¹⁹F NMR Spectroscopy

Expected ¹⁹F NMR Spectral Data:

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CF₃ | -60 to -65 | s |

s = singlet

Causality Behind Expected Shifts: The chemical shift of the trifluoromethyl group is characteristic and falls within a well-defined region for trifluoromethyl groups attached to an aromatic ring. The absence of neighboring fluorine or hydrogen atoms that would couple to the CF₃ group results in a singlet.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (doublet) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| N-O stretch (nitro, asymmetric) | 1500 - 1550 | Strong |

| N-O stretch (nitro, symmetric) | 1330 - 1370 | Strong |

| C-F stretch (trifluoromethyl) | 1100 - 1300 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

Causality Behind Expected Bands: The primary amine will show two N-H stretching bands (symmetric and asymmetric). The nitro group will exhibit two strong, characteristic stretching vibrations. The C-F bonds of the trifluoromethyl group will result in strong absorption bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

References

synthesis and characterization of 2-Nitro-6-(trifluoromethyl)aniline.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitro-6-(trifluoromethyl)aniline

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound (CAS No: 24821-17-8). This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic and steric properties imparted by its ortho-nitro, amino, and trifluoromethyl substituents. The trifluoromethyl group, a potent electron-withdrawing moiety, often enhances metabolic stability and binding affinity in drug candidates.[1][2] The adjacent nitro and amine groups provide a versatile scaffold for constructing heterocyclic systems, such as benzimidazoles, which are prevalent in pharmaceuticals.[][4] This document offers field-proven insights into a robust synthetic pathway, outlines a suite of analytical techniques for structural verification and purity assessment, and discusses the scientific rationale behind these methodologies.

Introduction and Strategic Importance

This compound, also known as 2-Amino-3-nitrobenzotrifluoride, is an orange solid organic compound.[4][5] Its strategic importance lies in the specific arrangement of its functional groups. The aniline moiety provides a nucleophilic center and a handle for amide bond formation or diazotization reactions.[4] The electron-withdrawing nitro and trifluoromethyl groups significantly decrease the basicity of the aniline nitrogen, influencing its reactivity and the electronic properties of the entire molecule.[1][4] This unique electronic profile makes it a sought-after intermediate for creating complex molecular architectures in agrochemical and pharmaceutical research.[1][6]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24821-17-8 | [7] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [7] |

| Molecular Weight | 206.12 g/mol | [7] |

| Appearance | Solid, orange crystals or powder | [8] |

| Melting Point | 48-52 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the principle that electron-withdrawing groups (like -NO₂ and -CF₃) ortho and para to a leaving group activate the aromatic ring towards nucleophilic attack. The chosen pathway involves the ammonolysis of a suitable halo-substituted precursor.

A plausible and efficient precursor is 2-Chloro-1-nitro-3-(trifluoromethyl)benzene . The chlorine atom serves as an excellent leaving group, and its position is activated by both the adjacent nitro group and the trifluoromethyl group, facilitating displacement by ammonia.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

Causality: This protocol is analogous to established industrial processes for preparing substituted nitroanilines, where a halogenated and activated benzene ring is treated with ammonia at elevated temperature and pressure.[9][10] The use of a sealed, pressure-rated vessel is critical to maintain the concentration of the ammonia nucleophile and reach the necessary reaction temperature.

-

Reactor Setup : To a high-pressure autoclave, add 2-Chloro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq).

-

Reagent Addition : Add a significant molar excess of aqueous ammonia (e.g., 5-10 eq) or a solution of ammonia in a polar aprotic solvent like DMSO.[10] The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Conditions : Seal the reactor and heat to a temperature between 100-150 °C.[9] The internal pressure will increase due to the vapor pressure of the solvent and ammonia. The reaction is typically monitored by HPLC or TLC to track the consumption of the starting material.

-

Reaction Work-up : After cooling the reactor to room temperature, vent any excess ammonia pressure in a fume hood. Transfer the reaction mixture to a separatory funnel.

-

Extraction : Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. The organic phase will contain the desired aniline product, while the aqueous phase will contain ammonium chloride and unreacted ammonia.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude orange solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach.

Spectroscopic Characterization

Caption: Analytical workflow for product verification and purity assessment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Region (approx. 6.8-8.2 ppm) : Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of their ortho, meta, and para relationships. The proton ortho to the nitro group is typically the most downfield.

-

Amine Protons (-NH₂) : A broad singlet is expected, typically in the range of 6.0-6.5 ppm. Its chemical shift can be concentration-dependent and the signal can be exchanged with D₂O.

-

-

¹³C NMR : The spectrum will show seven distinct carbon signals.

-

Aromatic Carbons : Six signals in the aromatic region (approx. 115-150 ppm). The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups will be significantly deshielded (downfield).

-

Trifluoromethyl Carbon (-CF₃) : A characteristic quartet (due to coupling with the three fluorine atoms) is expected around 120-125 ppm.

-

-

¹⁹F NMR : This spectrum provides a simple and clean confirmation of the -CF₃ group. A sharp singlet is expected, as there are no adjacent protons to couple with.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3500 | Characteristic of primary amines. Two distinct bands are expected.[11] |

| Nitro (N=O) | Asymmetric & Symmetric Stretch | 1500 - 1550 (asym)1330 - 1370 (sym) | Strong absorptions confirming the nitro group.[11] |

| Aromatic (C=C) | Stretch | 1570 - 1620 | Indicates the presence of the benzene ring.[11] |

| Trifluoromethyl (C-F) | Stretch | 1000 - 1250 | Strong, broad absorptions characteristic of C-F bonds.[12] |

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : In electron ionization (EI) mode, a prominent peak at m/z 206.03 would correspond to the molecular weight of C₇H₅F₃N₂O₂.

-

Fragmentation : Common fragmentation pathways for nitroanilines include the loss of NO, NO₂, and the nitro group followed by sequential loss of hydrogen.[13] For this molecule, loss of the nitro group (-46 Da) would lead to a fragment at m/z 160.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is the standard method for determining the purity of the final product.[14][15]

-

Method : A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (both often containing 0.1% formic acid or TFA) is typically effective.

-

Detection : The compound has strong UV absorbance due to the nitrated aromatic system, allowing for sensitive detection. Purity is calculated from the relative peak area of the main product peak.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can also be used to assess purity and confirm identity, provided the compound is sufficiently volatile and thermally stable.[16] The resulting mass spectrum can be compared against a library or the data obtained from direct infusion MS.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its value is realized in subsequent synthetic steps.

-

Synthesis of Benzimidazoles : The most common application involves the reduction of the nitro group to an amine, yielding 1,2-diamino-3-(trifluoromethyl)benzene. This diamine is a key precursor that can be cyclized with various reagents (aldehydes, carboxylic acids, etc.) to form a wide range of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

-

Scaffold for Kinase Inhibitors : The aniline nitrogen can be functionalized to build libraries of compounds for screening against biological targets like protein kinases. The trifluoromethyl group can enhance binding by participating in favorable interactions within the kinase active site.[17][18]

-

Agrochemicals : The trifluoromethyl-substituted pyridine and aniline moieties are common in modern pesticides and herbicides.[1][19] This building block provides a route to novel agrochemical candidates.

Conclusion

This guide has detailed a robust and scientifically-grounded approach to the The proposed SNAr synthesis is reliable and scalable. The comprehensive analytical workflow, combining NMR, IR, MS, and chromatography, ensures the unambiguous identification and high-purity confirmation of the final product. By understanding the causality behind the experimental choices and the data derived from characterization, researchers can confidently utilize this versatile building block to advance projects in drug discovery, agrochemicals, and materials science.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-6-nitro-4-(trifluoromethyl)aniline, 97% 5 g | Request for Quote [thermofisher.com]

- 9. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 10. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

A Technical Guide to the Solubility of 2-Nitro-6-(trifluoromethyl)aniline in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 2-Nitro-6-(trifluoromethyl)aniline (CAS 24821-17-8). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document addresses the theoretical underpinnings of its solubility based on molecular structure, provides a detailed experimental protocol for accurate solubility determination, and presents a framework for the systematic reporting of these findings.

Introduction to this compound

This compound is a substituted aromatic amine featuring a trifluoromethyl group and a nitro group ortho to the amine functionality. These substituents significantly influence the molecule's physicochemical properties, including its melting point, polarity, and, consequently, its solubility in various solvents.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 24821-17-8 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 48-52 °C | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound exhibits a combination of polar and non-polar characteristics.

-

Amino Group (-NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, which would suggest an affinity for polar protic solvents.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions, favoring solubility in polar aprotic solvents.

-

Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group that contributes to the molecule's overall non-polar character, suggesting solubility in non-polar solvents.

-

Benzene Ring: The aromatic ring is non-polar and will interact favorably with other aromatic or non-polar solvents through van der Waals forces.

The interplay of these functional groups results in a molecule with moderate overall polarity. It is anticipated to have low solubility in highly polar protic solvents like water and in very non-polar aliphatic solvents like hexane. Its solubility is expected to be greatest in solvents of intermediate polarity, particularly those that can engage in dipole-dipole interactions.

Quantitative Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of common organic solvents is not available. For applications in chemical synthesis, purification, and formulation where precise knowledge of solubility is essential, experimental determination is strongly recommended. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Notes |

| Polar Protic | Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | ||

| Water | Data not available | Data not available | Expected to be poorly soluble. | |

| Polar Aprotic | Acetone | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | ||

| Dimethylformamide (DMF) | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | ||

| Non-Polar Aromatic | Toluene | Data not available | Data not available | |

| Chlorinated | Dichloromethane | Data not available | Data not available | |

| Chloroform | Data not available | Data not available | ||

| Ethers | Diethyl Ether | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available | ||

| Aliphatic | n-Hexane | Data not available | Data not available | Expected to be poorly soluble. |

Experimental Protocol for Isothermal Equilibrium Solubility Determination

The following protocol describes the "shake-flask" method, a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. This method ensures that the solvent is fully saturated with the solute at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Temperature probe

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the target temperature (e.g., 25°C).

-

Agitate the slurry for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound and the respective solvents before commencing any experimental work. As a general precaution, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

Conclusion

References

health and safety data for 2-Nitro-6-(trifluoromethyl)aniline

An In-depth Technical Guide to the Health and Safety of 2-Nitro-6-(trifluoromethyl)aniline

Authored by: Gemini, Senior Application Scientist

Introduction: this compound, with CAS Number 24821-17-8, is a fluorinated nitroaromatic amine used as an organic building block in chemical synthesis.[1][2] Its dual functional groups—a nitro group and an aniline moiety—coupled with the electron-withdrawing trifluoromethyl group, make it a valuable intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management. This guide provides a comprehensive overview of the , drawing parallels from structurally similar compounds to ensure a conservative and proactive safety posture. It is intended for researchers, chemists, and drug development professionals who may handle this or similar reagents.

Chemical and Physical Properties

A foundational understanding of a substance's physical properties is critical for anticipating its behavior under laboratory conditions and for designing appropriate containment and handling strategies.

| Property | Value | Source |

| CAS Number | 24821-17-8 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 48-52 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Synonyms | α,α,α-Trifluoro-6-nitro-ortho-toluidine, 2-Amino-3-nitrobenzotrifluoride |

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not uniformly available, data from analogous compounds like 2-nitroaniline and other trifluoromethyl-substituted anilines provide a strong basis for hazard assessment.[3] The primary hazards are associated with toxicity upon exposure and potential for organ damage with repeated contact.

Summary of Potential Hazards

Structurally similar nitroanilines are classified as toxic upon ingestion, inhalation, or skin contact.[4] A significant systemic risk associated with nitroanilines is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5][6] This leads to cyanosis (blueish skin), headache, dizziness, and nausea.[5] The effects can be delayed, appearing hours after exposure.[5][6]

Prolonged or repeated exposure may cause damage to organs, particularly the blood, bone marrow, spleen, and liver.[7] This substance is also expected to cause skin and serious eye irritation.[7][8]

GHS Hazard Classification Workflow

The process of classifying a chemical under the Globally Harmonized System (GHS) involves evaluating all available data against a set of established criteria. This workflow ensures a comprehensive and standardized hazard assessment.

Caption: GHS Hazard Classification Workflow.

Anticipated GHS Classification

Based on available data for related compounds, the following GHS classification should be conservatively assumed for this compound:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | Skull and Crossbones / Exclamation Mark |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Skull and Crossbones / Exclamation Mark |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Blood, Liver, Spleen) through prolonged or repeated exposure | Health Hazard |

| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | None |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[7][12]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn if there is a splash hazard.[4][11] | Protects against dust particles, splashes, and vapors that can cause serious eye irritation. |

| Skin Protection (Gloves) | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). Always inspect gloves for integrity before use and use proper removal technique.[4][13] | Prevents skin contact, as the compound is presumed to be toxic upon dermal absorption and causes skin irritation.[4][8] |

| Skin Protection (Clothing) | A clean, buttoned lab coat must be worn. For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[4] | Provides a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | When handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95/N99) is required.[4] | Protects against inhalation of the toxic solid particles. |

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][16]

-

Note to Physician: Treat symptomatically. Be alert for delayed onset of methemoglobinemia.[5][6]

Spill Response Workflow

A systematic approach is required to safely manage a chemical spill.

Caption: Chemical Spill Response Workflow.

Fire and Reactivity Data

Flammability and Fire-Fighting

-

Flammability: The compound is a combustible solid.[5] Vapors may form explosive mixtures with air if heated.[7]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10][17]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7][17]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[17][18]

Reactivity and Stability

-

Stability: Stable under recommended storage conditions.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. Avoid the formation of dust.[7][10]

Storage and Disposal

Storage

Store in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated area.[7][19] Keep away from incompatible materials.[3] The storage area should be accessible only to authorized personnel.

Disposal

This material and its container must be disposed of as hazardous waste.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[15] Do not allow the chemical to enter drains or waterways.[4][11] Contaminated packaging and PPE should be treated as hazardous waste.[6]

Toxicological and Ecological Information

Toxicological Profile

-

Acute Toxicity: As a class, nitroanilines are considered toxic if swallowed, inhaled, or in contact with skin.[6]

-

Chronic Toxicity: Repeated exposure may lead to organ damage, with the blood (methemoglobin formation), liver, and spleen being potential targets.[7]

-

Carcinogenicity and Mutagenicity: No components of this product or similar ones at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[15] Some studies on 2-nitroaniline showed it to be non-mutagenic in relevant bacterial studies.[20]

-

Symptoms of Exposure: Overexposure may cause headache, dizziness, tiredness, nausea, vomiting, and cyanosis (blue lips, fingernails, and skin) due to methemoglobinemia.[5][7]

Ecological Information

This substance is considered toxic or harmful to aquatic life with long-lasting effects.[6][7] It should not be released into the environment.[5] Persistence is unlikely based on some available information for similar compounds, but proper disposal is paramount to prevent environmental contamination.[7]

References

- 1. scbt.com [scbt.com]

- 2. 24821-17-8|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. ICSC 0306 - 2-NITROANILINE [chemicalsafety.ilo.org]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

- 8. canbipharm.com [canbipharm.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. capotchem.cn [capotchem.cn]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. aksci.com [aksci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

The Ascendancy of a Privileged Scaffold: A Historical and Technical Guide to 2-Substituted Trifluoromethyl Anilines in Modern Chemistry

Abstract

The introduction of the trifluoromethyl group into aromatic systems has been a transformative event in medicinal and agricultural chemistry. Among the myriad of fluorinated building blocks, 2-substituted trifluoromethyl anilines have emerged as a particularly privileged scaffold. The unique interplay between the sterically demanding and powerfully electron-withdrawing trifluoromethyl group and an adjacent substituent at the ortho position imparts a distinct set of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the historical context, the evolution of synthetic strategies, the nuanced electronic and steric effects, and the pivotal applications of this important class of molecules.

Introduction: The Dawn of Aromatic Fluorination and the Rise of a Key Intermediate

The journey of 2-substituted trifluoromethyl anilines begins with the broader history of aromatic trifluoromethylation. A seminal moment in this field was the work of Frédéric Swarts in the late 19th century, who first demonstrated the synthesis of benzotrifluoride.[1] However, the direct and selective synthesis of functionalized trifluoromethyl anilines, particularly the 2-substituted isomers, remained a significant challenge for decades.

Historically, 2-trifluoromethylaniline was often an undesired byproduct in the industrial synthesis of its 3-isomer, which was more readily accessible through the nitration of benzotrifluoride.[2] This limited availability hampered early exploration of its derivatives. The quest for more direct and efficient synthetic routes was a driving force in the evolution of organofluorine chemistry, leading to the development of sophisticated methodologies that have unlocked the full potential of this versatile scaffold.

The strategic placement of a trifluoromethyl group at the 2-position of an aniline ring profoundly influences the molecule's properties. The -CF3 group's strong electron-withdrawing nature significantly reduces the basicity of the amino group, a crucial factor in modulating the pKa of drug candidates.[3] Furthermore, its lipophilicity enhances membrane permeability and metabolic stability, key attributes for bioactive compounds. The addition of a second substituent at the adjacent ortho position introduces further steric and electronic perturbations, creating a unique chemical space for the design of novel pharmaceuticals and agrochemicals.

The Synthetic Evolution: From Byproduct to Bespoke Building Block

The synthetic accessibility of 2-substituted trifluoromethyl anilines has evolved dramatically, moving from inefficient classical methods to highly regioselective modern techniques.

Early Approaches: Reductive Dechlorination and Classical Methods

Early industrial-scale production of 2-trifluoromethylaniline relied on separating it from the more abundant 3-trifluoromethylaniline.[2] A significant advancement came with the development of reductive dechlorination processes. These methods often start with more readily available chlorinated precursors, such as 2-nitro-5-chloro-trifluoromethylbenzene or 2-amino-5-chloro-trifluoromethylbenzene, and utilize catalytic hydrogenation to selectively remove the chlorine atom.[4]

The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds, also played a historical role in the synthesis of substituted anilines.[5] While effective, traditional Ullmann conditions often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5]

Experimental Protocol: Reductive Dechlorination for the Synthesis of 2-Trifluoromethylaniline [4]

-

Reactants: 2-nitro-5-chloro-trifluoromethylbenzene, Methanol (solvent), Triethylamine (acid acceptor), Palladium on carbon (catalyst), Hydrogen gas.

-

Procedure:

-

Dissolve 2-nitro-5-chloro-trifluoromethylbenzene in methanol in a stirred autoclave.

-

Add triethylamine and a catalytic amount of palladium on carbon (5% by weight of Pd).

-

Pressurize the autoclave with hydrogen gas to 30 bar.

-

Heat the reaction mixture to 50°C and maintain for 3 hours with stirring.

-

After the reaction is complete, cool the autoclave and filter the reaction mixture to remove the catalyst.

-

Distill off the majority of the solvent under normal pressure.

-

Add toluene to the residue, separate the toluene phase, and dry it.

-

Purify the product by distillation to yield 2-trifluoromethylaniline.

-

The Modern Toolkit: Directed Ortho-Metalation and C-H Functionalization

The advent of modern synthetic methodologies has revolutionized the synthesis of 2-substituted trifluoromethyl anilines, enabling precise control over regioselectivity.

Directed Ortho-Metalation (DoM) has emerged as a powerful strategy for the exclusive functionalization of the ortho-position. In this technique, a directing metalation group (DMG) on the aniline nitrogen chelates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce the desired substituent. Carbamate and amide groups are commonly employed as effective DMGs.[6]

Caption: Directed Ortho-Metalation (DoM) Workflow.

More recently, transition-metal-catalyzed C-H functionalization has provided an even more atom-economical approach to ortho-substitution.[7][8] These methods avoid the need for pre-installed directing groups by utilizing the inherent reactivity of the aniline nitrogen to direct a metal catalyst (often palladium, rhodium, or ruthenium) to the ortho C-H bond.[9][10] This allows for the direct introduction of a wide range of functional groups, including aryl, alkyl, and halogen moieties.

The "Ortho Effect": Unraveling the Interplay of Steric and Electronic Influences

The presence of a substituent at the ortho-position to the amino group in anilines gives rise to a phenomenon known as the "ortho effect."[11] This effect is a combination of steric and electronic factors that can significantly alter the molecule's reactivity and basicity compared to its meta and para isomers.

In 2-substituted trifluoromethyl anilines, the bulky and strongly electron-withdrawing trifluoromethyl group already imposes significant electronic and steric constraints. The addition of a second substituent at the adjacent ortho position exacerbates these effects.

Steric Hindrance: The proximity of the ortho-substituent to the amino group can sterically hinder the approach of protons or other reagents. This "steric inhibition of protonation" leads to a decrease in the basicity of the aniline.[11]

Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, primarily through its inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution and reduces the electron density on the nitrogen atom, further decreasing its basicity. An additional ortho-substituent can either enhance or mitigate this effect depending on its own electronic nature (electron-donating or electron-withdrawing).

The interplay of these effects is crucial in fine-tuning the properties of molecules for specific applications. For instance, in drug design, modulating the pKa of an aniline moiety is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of pKa Values for Substituted Anilines

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| 2-Trifluoromethylaniline | ~2.5 |

| 4-Trifluoromethylaniline | 2.75[3] |

| 2-Methyl-3-trifluoromethylaniline | N/A |

Applications in Drug Development and Agrochemicals: A Scaffold for Innovation

The unique properties of 2-substituted trifluoromethyl anilines have made them invaluable building blocks in the development of a wide range of commercial products, particularly in the pharmaceutical and agrochemical industries.

Pharmaceuticals: The Case of Flunixin

A prominent example of a successful pharmaceutical derived from a 2-substituted trifluoromethyl aniline is Flunixin .[12] Flunixin, chemically known as 2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties, primarily used in veterinary medicine.[12][13]

The synthesis of flunixin historically involves the Ullmann condensation of 2-methyl-3-trifluoromethylaniline with 2-chloronicotinic acid.[14][15] More recent synthetic approaches have focused on developing more environmentally friendly and efficient methods, such as solvent-free reactions catalyzed by boric acid.[13]

Caption: Simplified Synthetic Pathway for Flunixin.

The 2-methyl-3-trifluoromethylaniline moiety is crucial for the biological activity of flunixin. The trifluoromethyl group enhances its anti-inflammatory potency and metabolic stability, while the ortho-methyl group likely influences its conformation and binding to the cyclooxygenase (COX) enzymes, its primary biological targets.

Agrochemicals: Engineering Efficacy and Selectivity

In the agrochemical sector, 2-substituted trifluoromethyl anilines are key components in a variety of herbicides, insecticides, and fungicides. The trifluoromethyl group is known to enhance the biological efficacy of pesticides.[1][16] The specific substitution pattern on the aniline ring allows for the fine-tuning of properties such as target selectivity, soil mobility, and degradation profiles.

For example, derivatives of 2,6-dichloro-4-trifluoromethylaniline are used as intermediates in the synthesis of potent herbicides.[17] The presence of the two ortho-chloro substituents, in addition to the trifluoromethyl group, creates a highly sterically hindered and electronically modified aniline, which is key to its herbicidal activity and selectivity.

Conclusion and Future Outlook

The journey of 2-substituted trifluoromethyl anilines from a minor byproduct to a cornerstone of modern chemical synthesis is a testament to the relentless pursuit of innovation in organic chemistry. The development of sophisticated synthetic methodologies, such as directed ortho-metalation and C-H functionalization, has provided chemists with unprecedented control over the synthesis of these complex molecules.

The unique interplay of steric and electronic effects conferred by the ortho-substituents and the trifluoromethyl group continues to be a fertile ground for the design of novel pharmaceuticals and agrochemicals with enhanced properties. As our understanding of structure-activity relationships deepens and synthetic methodologies become even more refined, the importance of 2-substituted trifluoromethyl anilines as a privileged scaffold in the creation of innovative and impactful molecules is set to grow even further.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ortho effect - Wikipedia [en.wikipedia.org]

- 12. Flunixin - Wikipedia [en.wikipedia.org]

- 13. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

A Senior Application Scientist's Guide to 2-Nitro-6-(trifluoromethyl)aniline: From Sourcing to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established strategy for optimizing the pharmacological profiles of lead compounds. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. 2-Nitro-6-(trifluoromethyl)aniline, a key building block, embodies this principle, serving as a critical precursor for a diverse range of heterocyclic compounds with significant therapeutic potential.

This technical guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, from its commercial availability and safe handling to its synthetic applications and analytical characterization. The insights and protocols herein are designed to empower researchers to confidently integrate this versatile intermediate into their drug discovery and development workflows.

Chemical Properties and Specifications

This compound, with the CAS number 24821-17-8 , is a crystalline solid at room temperature.[1] Its molecular structure, featuring an aniline core substituted with a nitro group and a trifluoromethyl group ortho to the amine, presents a unique electronic and steric environment that is instrumental in its synthetic utility.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |

| Molecular Weight | 206.12 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 48-52 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| SMILES | Nc1c(cccc1C(F)(F)F)--INVALID-LINK--=O | [3] |

| InChI Key | MFLJFFUIURSSKM-UHFFFAOYSA-N | [3] |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. Purity levels typically range from 97% to 99%. While some major suppliers may have discontinued this specific product, a robust market still exists.

| Supplier | Purity | Notes | Reference |

| Sigma-Aldrich | 97% | Product is discontinued. | [3] |

| BLD Pharm | - | Available for online orders. Requires cold-chain transportation. | [1] |

| Santa Cruz Biotechnology | - | For research use only. | [2] |

| AiFChem | 99% | In stock. For scientific research only. | [4] |

| Alfa Chemistry | 96% | Designed for use in research and industrial production. | [5] |

| Fluorochem | 97% | - | [6] |

It is imperative for researchers to obtain lot-specific certificates of analysis (CoA) from their chosen supplier to confirm purity and identity before use in any synthetic application.

Safety, Handling, and Storage

Hazard Identification:

Based on supplier information, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn.[3]

-

Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the solid material outside of a fume hood.[3]

-

Skin and Body Protection: A lab coat and appropriate footwear are required.

Handling and Storage:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] BLD Pharm recommends storage at 2-8°C.[1]

Key Synthetic Applications

The primary utility of this compound lies in its role as a precursor to valuable heterocyclic scaffolds, most notably benzimidazoles and quinoxalines. The presence of the ortho-amino and nitro groups allows for reductive cyclization strategies.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis often involves the reductive cyclization of an ortho-nitroaniline with an aldehyde.

Conceptual Reaction Scheme:

General Synthetic Workflow for Benzimidazole Synthesis

Experimental Protocol: One-Pot Reductive Cyclization

This protocol is adapted from general procedures for the synthesis of benzimidazoles from o-nitroanilines.[10]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and the desired aldehyde (1.1 mmol, 1.1 eq) in a suitable solvent such as ethanol or acetic acid (10 mL).

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent such as sodium dithionite (Na₂S₂O₄) (3.0 mmol, 3.0 eq) or tin(II) chloride (SnCl₂) (3.0 mmol, 3.0 eq) portion-wise. The in-situ reduction of the nitro group to an amine is the critical first step.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4-(trifluoromethyl)benzimidazole.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. They can be synthesized from this compound via condensation with a 1,2-dicarbonyl compound following reduction of the nitro group.

Conceptual Reaction Scheme:

General Synthetic Workflow for Quinoxaline Synthesis

Experimental Protocol: Two-Step Synthesis

This protocol is based on established methods for quinoxaline synthesis.[10]

-

Reduction of the Nitro Group: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in ethanol (10 mL). Add a catalytic amount of palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the crude o-phenylenediamine intermediate, which is often used in the next step without further purification.

-

Condensation and Cyclization: Dissolve the crude o-phenylenediamine intermediate and the desired 1,2-dicarbonyl compound (1.0 mmol, 1.0 eq) in ethanol or acetic acid (10 mL). Heat the mixture to reflux for 1-4 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the target substituted 5-(trifluoromethyl)quinoxaline.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable analytical techniques for this purpose.[11][12][13][14][15]

| Technique | Typical Conditions | Purpose | Reference |

| HPLC | Column: C18 reversed-phaseMobile Phase: Gradient of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid)Detection: UV at a suitable wavelength (e.g., 254 nm) | Purity assessment, quantification of impurities | [15][16] |

| GC-MS | Column: Non-polar or mid-polar capillary column (e.g., DB-5ms)Ionization: Electron Ionization (EI)Detection: Mass Spectrometry (MS) | Identification of the compound and volatile impurities, confirmation of structure | [11][17] |

Note: Due to the polar nature of the aniline and nitro groups, derivatization may sometimes be employed for GC analysis to improve peak shape and thermal stability, although it is often not necessary with modern capillary columns.[12][13]

Conclusion